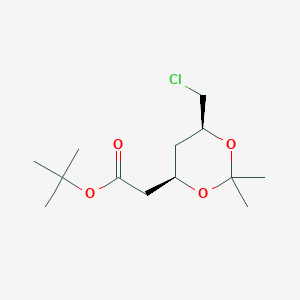
(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester” is a chemical compound with the CAS number 154026-94-5 . It has a molecular weight of 278.78 g/mol . The IUPAC name for this compound is "tert-butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate" . This compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for this compound is “1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1” and the InChI key is "TXLXWCARAPIXGH-ZJUUUORDSA-N" . The canonical SMILES representation is “CC1(OC(CC(O1)CCl)CC(=O)OC©©C)C” and the isomeric SMILES representation is "CC1(OC@HCCl)CC(=O)OC©©C)C" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.77 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 5 rotatable bonds .
Scientific Research Applications
Synthesis and Reactivity
- C,O-dialkylation of Meldrum's Acid: A study demonstrates the C,O-dialkylation product involving Meldrum's acid, leading to compounds such as 1,3,7,7-tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one. This process includes transformations via a retro-Diels-Alder elimination and further trapping by tert-butyl alcohol (Snyder et al., 2003).
Chemical Synthesis Methodologies
- Stereoselective Synthesis: A novel method consisting of a four-step process from tert-butyl acrylate for preparing cis-2-fluorocyclopropane-1-carboxylic acid, involving initial formation of cis-2-phenylsulfinylcyclopropanecarboxylate and further chemical reactions (Toyota et al., 1996).
- Atorvastatin Intermediate Synthesis: A new synthesis for a key intermediate of atorvastatin, an effective HMG-CoA reductase inhibitor, is described. This synthesis is based on the Henry reaction and subsequent transformations (Rádl, 2003).
Liquid Chromatographic Techniques
- Chromatographic Separation: The study focuses on direct liquid chromatographic separation of enantiomers of a compound related to atorvastatin synthesis, highlighting the importance of chromatography in analyzing complex organic compounds (Mann et al., 1997).
Synthesis of Enantiopure Compounds
- Building Blocks for Pharmaceutical Synthesis: The synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, a useful building block for the preparation of hydroxypipecolate derivatives, is explored (Chaloin et al., 2008).
Synthesis and Polymerization
- Ring-Opening Polymerization: The study demonstrates the free radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane to produce specific polyesters, showcasing a method of creating complex polymer structures (Bailey et al., 1982).
Chemical Structure Analysis
- Stereochemistry in Silicon–Carbon Compounds: Research on the stereochemistry of disilanylene-containing cyclic compounds reveals insights into the synthesis and reactions of specific stereoisomeric compounds, important in understanding the 3D structure of organic molecules (Naka et al., 2006).
Chemical Ionization and Dissociation
- Conformational Effects in Gas-phase Cations: This study examines the behavior of stereoisomeric cyclohexane dicarboxylates under chemical ionization and collision induced dissociation, contributing to the understanding of conformational effects in molecular ions (Etinger et al., 1993).
Safety And Hazards
The safety information for this compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .
properties
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLXWCARAPIXGH-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)CCl)CC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431508 |
Source


|
| Record name | tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester | |
CAS RN |
154026-94-5 |
Source


|
| Record name | tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)




![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)







